2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
描述
属性
IUPAC Name |
2-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c1-22-16-5-3-2-4-15(16)21-18(22)23-8-10-24(11-9-23)27(25,26)17-7-6-13(19)12-14(17)20/h2-7,12H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDCRGXOLWTIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives
The benzimidazole scaffold is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine (1 ) with acetic acid derivatives. For example, refluxing 1 with glacial acetic acid in 4N HCl generates 1H-benzo[d]imidazole (2 ), which is subsequently methylated at the N1 position using methyl iodide in the presence of potassium carbonate (yield: 68–72%).
Reaction conditions :
- Solvent: Ethanol/water (3:1)
- Temperature: 80°C, 6 hours
- Methylation agent: CH₃I (1.2 equiv)
- Base: K₂CO₃ (2.0 equiv)
Alternative Route: Oxidative Cyclization with Aldehydes
A more efficient method involves condensing o-phenylenediamine with formaldehyde in the presence of sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent. This one-pot reaction proceeds at 60°C for 4 hours, yielding 1H-benzo[d]imidazole (2 ) with 85–90% purity. Subsequent N-methylation follows identical conditions as above.
Preparation of 4-((2,4-Difluorophenyl)Sulfonyl)Piperazine
Sulfonylation of Piperazine
Piperazine (3 ) reacts with 2,4-difluorobenzenesulfonyl chloride (4 ) in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is employed to scavenge HCl, driving the reaction to completion.
Optimized protocol :
- Molar ratio: 3 :4 = 1:1.05
- Solvent: Anhydrous DCM
- Temperature: 0°C → room temperature, 12 hours
- Yield: 89–92% after column chromatography (SiO₂, ethyl acetate/hexane 1:2)
Characterization of the Sulfonyl Intermediate
The product (5 ) is verified via ¹H NMR (δ 7.85–7.92 ppm, aromatic protons; δ 3.15–3.45 ppm, piperazine CH₂) and LC-MS (m/z 291.1 [M+H]⁺).
Coupling of Benzimidazole and Piperazine-Sulfonyl Moieties
Nucleophilic Substitution at C2 of Benzimidazole
The C2 position of 1-methyl-1H-benzo[d]imidazole (2 ) undergoes alkylation with 4-((2,4-difluorophenyl)sulfonyl)piperazine (5 ) using 1,2-dibromoethane as a linker. The reaction proceeds in dimethylformamide (DMF) with potassium iodide as a catalyst.
Key parameters :
- Solvent: DMF, anhydrous
- Temperature: 90°C, 8 hours
- Base: Cs₂CO₃ (2.5 equiv)
- Yield: 76–80% after recrystallization (ethanol/water)
Alternative Coupling via Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 2 (brominated at C2) and 5 offers a higher-yielding route (85–88%) but requires stringent control of oxygen and moisture.
Catalyst system :
- Pd₂(dba)₃ (2 mol%)
- Xantphos (4 mol%)
- Solvent: Toluene/tert-butanol (4:1)
- Temperature: 110°C, 24 hours
Industrial-Scale Optimization and Purification
Crystallization Techniques
Crude product is purified via sequential solvent crystallization:
- Decolorization : Activated charcoal in hot ethanol
- Recrystallization : Ethyl acetate/hexane (1:3)
- Final polish : Acetonitrile/water (9:1)
Purity increases from 75% (crude) to >99.5% (final), as confirmed by HPLC.
Green Chemistry Considerations
Recent advances replace DMF with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yields (~78%).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Acid-catalyzed cyclization | 68% | 98% | Moderate | Low |
| Oxidative cyclization | 85% | 95% | High | Medium |
| Buchwald-Hartwig coupling | 88% | 99.5% | Low | High |
Key observations :
- Oxidative cyclization with Na₂S₂O₅ offers the best balance of yield and scalability for bulk synthesis.
- Palladium-catalyzed methods are reserved for high-value applications due to catalyst costs.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways During Sulfonylation
Over-sulfonylation at the piperazine N4 position is minimized by using a slight excess of sulfonyl chloride (1.05 equiv) and low temperatures (0–5°C).
Byproduct Formation in Alkylation
Trace amounts of bis-alkylated species (<2%) are removed via fractional crystallization. Adjusting the stoichiometry of 1,2-dibromoethane to 0.95 equiv further suppresses this side reaction.
化学反应分析
Types of Reactions
2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
科学研究应用
Structural Overview
This compound features a complex structure characterized by:
- Piperazine ring : Known for its versatility in drug design.
- Sulfonyl group : Enhances solubility and biological activity.
- Difluorophenyl substituent : Contributes to hydrophobic properties and receptor binding affinity.
- Benzimidazole core : Associated with a range of biological activities.
The molecular formula is with a molecular weight of approximately 392.4 g/mol .
Anticancer Properties
Research indicates that compounds similar to 2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole exhibit significant anticancer activity. Studies have shown that these compounds can interfere with various signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy .
Neurological Applications
The compound may interact with neurotransmitter receptors, suggesting its potential use in treating neurological disorders. The piperazine component allows for selective binding to various receptors, which could influence mood regulation and cognitive functions .
GABA-A Receptor Modulation
There is emerging evidence that benzimidazole derivatives can act as positive allosteric modulators of the GABA-A receptor. This modulation may provide therapeutic avenues for treating anxiety and other neurological conditions. The structural features of this compound may enhance metabolic stability compared to other similar compounds .
Synthesis and Development
The synthesis of this compound typically involves multi-step chemical processes that integrate various functional groups to achieve the desired biological activity. The presence of the sulfonamide group is particularly noteworthy as it can facilitate interactions with specific enzymes, potentially leading to therapeutic effects .
Case Studies and Research Findings
作用机制
The mechanism of action of 2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets such as alpha1-adrenergic receptors . The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating various physiological responses. This interaction is crucial for its potential therapeutic effects in treating anxiety and other neurological disorders.
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Benzimidazole vs. Triazole/Imidazole Cores :
Unlike triazole-based antifungals (e.g., fluconazole, posaconazole; ), the benzimidazole core in the target compound offers distinct electronic and steric properties. For example, posaconazole’s triazole-propan-2-ol moiety enables potent CYP450 inhibition, whereas the benzimidazole’s planar structure may favor DNA intercalation or kinase inhibition .- Piperazine Linkage: The piperazine ring in the target compound is analogous to that in ketoconazole () and 1-((4'-(para-fluorophenyl)piperazin-1-yl)methyl)-imidazole ().
Substituent Effects
- Fluorophenyl Groups: The 2,4-difluorophenyl group in the target compound contrasts with the 4-fluorophenyl substituent in 2-(4-fluorophenyl)-1H-benzo[d]imidazole (). The additional fluorine at position 2 increases steric bulk and lipophilicity, which may improve CNS penetration compared to mono-fluorinated analogs .
- Sulfonyl vs. Ether/Oxygenated Linkers: Compounds like 2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () use sulfinyl or ether linkers. The sulfonyl group in the target compound provides greater stability against oxidative metabolism compared to sulfoxides or ethers .
Pharmacological and Physicochemical Properties
Antimicrobial Activity :
While direct antimicrobial data for the target compound is unavailable, structurally related 1-((4'-(para-fluorophenyl)piperazin-1-yl)methyl)-imidazole () shows moderate activity against E. coli and S. aureus. The sulfonyl group in the target compound may enhance Gram-positive activity due to improved membrane interaction .Metabolic Stability :
The 1-methyl group on the benzimidazole core likely reduces hepatic oxidation compared to unmethylated analogs like 2-(4-fluorophenyl)-1H-benzo[d]imidazole (). Additionally, the 2,4-difluorophenyl group resists CYP450-mediated dehalogenation, a common metabolic pathway for fluorinated drugs .
Comparative Data Table
生物活性
The compound 2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole (CAS Number: 1211836-44-0) is a member of the benzo[d]imidazole family, which has garnered attention for its potential biological activities, particularly as modulators of neurotransmitter receptors. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18F2N4O2S
- Molecular Weight : 392.4 g/mol
- Structure : The molecule contains a benzo[d]imidazole core substituted with a piperazine ring and a difluorophenyl sulfonyl group.
The primary mechanism of action for this compound involves modulation of the GABA-A receptor , specifically targeting the α1/γ2 interface. This interaction is crucial for enhancing the receptor's activity, thereby influencing various neurological functions. Studies indicate that compounds in this class act as positive allosteric modulators (PAMs) , which can enhance the effects of GABA, the principal inhibitory neurotransmitter in the brain .
1. Pharmacological Effects
Research has shown that derivatives of benzo[d]imidazole can exhibit significant pharmacological effects:
- Neuroprotective Effects : The compound has been investigated for its potential to protect neurons from excitotoxicity and oxidative stress through modulation of GABA-A receptors .
- Anxiolytic Properties : By enhancing GABAergic transmission, compounds like this one may reduce anxiety-like behaviors in preclinical models .
2. Metabolic Stability
A key advantage of this compound is its improved metabolic stability compared to traditional GABA-A receptor modulators such as alpidem. In studies involving human liver microsomes (HLMs), it was observed that this compound maintained a higher percentage of the parent drug after metabolic degradation tests, suggesting a lower risk for hepatotoxicity .
Case Study 1: Neuropharmacology
In a study published in Nature, researchers evaluated a series of benzo[d]imidazole derivatives, including the target compound, for their ability to act as PAMs at the GABA-A receptor. The findings indicated that these compounds could significantly enhance GABA-induced currents in vitro, demonstrating their potential therapeutic applications in treating anxiety and other mood disorders .
Case Study 2: Synthesis and Evaluation
A recent synthesis study focused on creating novel derivatives from the benzo[d]imidazole scaffold aimed at optimizing their pharmacokinetic properties. The synthesized compounds were evaluated for their binding affinity and functional activity at the GABA-A receptor. Results showed that modifications at specific positions on the benzimidazole ring could lead to improved receptor selectivity and potency .
Summary of Findings
| Property | Value/Description |
|---|---|
| Molecular Weight | 392.4 g/mol |
| Mechanism | Positive allosteric modulator at GABA-A receptor |
| Neuroprotective Potential | Yes |
| Anxiolytic Activity | Confirmed in preclinical models |
| Metabolic Stability | Higher than alpidem; less hepatotoxicity |
常见问题
Basic: What synthetic strategies are optimal for introducing the 2,4-difluorophenyl sulfonyl group to the piperazine ring in this compound?
Methodological Answer:
The sulfonylation of piperazine derivatives typically involves reacting a piperazine precursor with a sulfonyl chloride under basic conditions. For 2,4-difluorophenyl sulfonyl groups, 2,4-difluorobenzenesulfonyl chloride is used as the electrophile. Key parameters include:
- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
- Base selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts .
- Temperature : Room temperature or mild heating (40–50°C) to avoid side reactions .
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the sulfonylated piperazine intermediate .
Basic: How can NMR and HRMS be employed to confirm the structural integrity of the synthesized compound?
Methodological Answer:
- ¹H/¹³C NMR :
- The benzo[d]imidazole proton (C1-H) appears as a singlet at δ 7.8–8.2 ppm due to deshielding by the adjacent nitrogen .
- Piperazine protons (N-CH₂) resonate as multiplets at δ 2.5–3.5 ppm, split by coupling with adjacent protons .
- 2,4-Difluorophenyl sulfonyl group : Aromatic protons appear as doublets of doublets (δ 7.2–7.8 ppm) with coupling constants J = 8–10 Hz (ortho-F) and J = 5–6 Hz (meta-F) .
- HRMS : Exact mass calculation for C₁₉H₁₈F₂N₄O₂S ([M+H]⁺) should match the observed value (e.g., 417.1194) within 5 ppm error .
Advanced: How do structural modifications (e.g., fluorophenyl substitution patterns) influence urease inhibition efficacy?
Methodological Answer:
Fluorine substitution on the phenyl ring impacts electron-withdrawing effects and hydrophobic interactions with urease’s active site:
- 2,4-Difluorophenyl : Exhibits stronger inhibition (IC₅₀ ~3–4 µM) compared to mono-fluoro analogs (IC₅₀ >10 µM) due to enhanced binding via polar interactions with nickel ions in the enzyme .
- Para- vs. ortho-fluorine : Para-fluoro groups improve solubility and reduce steric hindrance, as seen in analogs with IC₅₀ shifts from 4.2 µM (para) to 6.8 µM (ortho) .
Experimental validation : - Docking studies : Use AutoDock Vina to model interactions with Klebsiella aerogenes urease (PDB: 4EP8).
- Enzyme assays : Measure residual ammonia via indophenol method after incubation with jack bean urease .
Advanced: How can contradictory cytotoxicity and bioactivity data be resolved for this compound?
Methodological Answer:
- Cytotoxicity vs. efficacy : In NIH-3T3 cells, derivatives with IC₅₀ >50 µM (non-toxic) but urease IC₅₀ <5 µM suggest a therapeutic index >10 , indicating selectivity .
- Mechanistic conflicts :
Advanced: What computational methods are suitable for predicting SAR of analogs with modified benzimidazole cores?
Methodological Answer:
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent descriptors (e.g., Hammett σ, logP) with urease IC₅₀ values .
- Molecular dynamics (MD) : Simulate ligand-enzyme complexes (AMBER/CHARMM) to assess binding stability over 100 ns trajectories .
- ADMET prediction : SwissADME or ADMETLab 2.0 to forecast bioavailability, CYP450 interactions, and hERG liability for lead optimization .
Basic: What purification techniques are optimal for isolating the final compound from byproducts?
Methodological Answer:
- Flash chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate in hexane (10–50%) to resolve unreacted sulfonyl chloride or piperazine intermediates .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation. Monitor purity by TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .
Advanced: How can isotopic labeling (e.g., ¹⁸F) aid in pharmacokinetic studies of this compound?
Methodological Answer:
- Radiosynthesis : Substitute a fluorine atom in the 2,4-difluorophenyl group with ¹⁸F via nucleophilic aromatic substitution (K₂CO₃/Kryptofix 222, 100°C, 10 min) .
- PET imaging : Track biodistribution in murine models using microPET/CT to quantify uptake in target tissues (e.g., kidneys for urease-rich organs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
